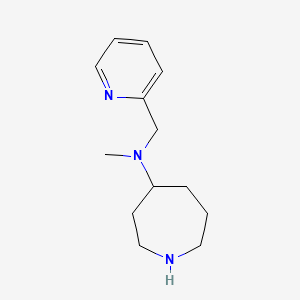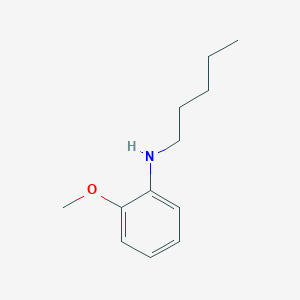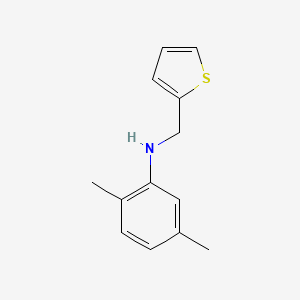![molecular formula C12H22N2O B13258595 N-{5-azaspiro[3.5]nonan-8-yl}butanamide](/img/structure/B13258595.png)
N-{5-azaspiro[3.5]nonan-8-yl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-azaspiro[3.5]nonan-8-yl}butanamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a spirocyclic structure, which is known for its stability and rigidity, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-azaspiro[3.5]nonan-8-yl}butanamide typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, a precursor containing an amine and a ketone group can undergo cyclization under acidic or basic conditions to form the spirocyclic structure.
Amidation Reaction: The spirocyclic amine is then reacted with butanoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{5-azaspiro[3.5]nonan-8-yl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides to introduce different substituents on the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
N-{5-azaspiro[3.5]nonan-8-yl}butanamide has several applications in scientific research:
Medicinal Chemistry: The spirocyclic structure is often used as a scaffold in the design of new pharmaceuticals due to its stability and ability to interact with biological targets.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms, particularly those involving spirocyclic compounds.
Industrial Applications: It can be used in the synthesis of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-{5-azaspiro[3.5]nonan-8-yl}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a high degree of specificity in binding, which can modulate the activity of the target. This modulation can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- **N-{5-azaspiro[3.5]nonan-8-yl}pentanamide
- **N-{5-azaspiro[3.5]nonan-8-yl}hexanamide
Uniqueness
N-{5-azaspiro[3.5]nonan-8-yl}butanamide is unique due to its specific chain length and functional groups, which can influence its reactivity and interaction with biological targets. Compared to its analogs with different chain lengths, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C12H22N2O |
|---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
N-(5-azaspiro[3.5]nonan-8-yl)butanamide |
InChI |
InChI=1S/C12H22N2O/c1-2-4-11(15)14-10-5-8-13-12(9-10)6-3-7-12/h10,13H,2-9H2,1H3,(H,14,15) |
InChI Key |
ZKPZCIVJRWHNAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1CCNC2(C1)CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-2-{[(2-methoxyethyl)amino]methyl}phenol](/img/structure/B13258513.png)
![1-[(Benzyloxy)carbonyl]-5-(morpholin-4-yl)piperidine-3-carboxylic acid](/img/structure/B13258518.png)
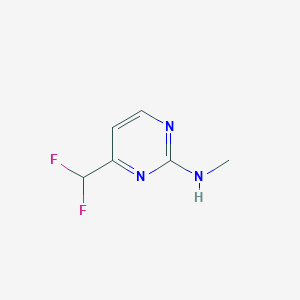
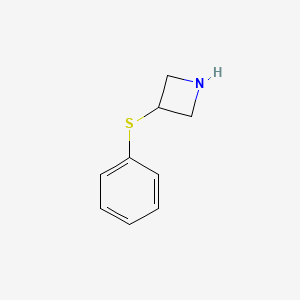
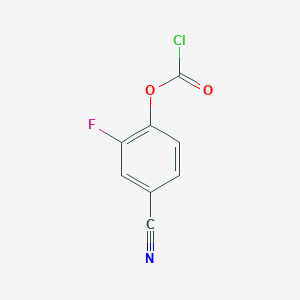

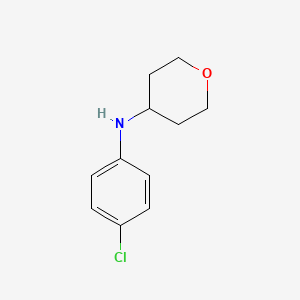


![(2,2-Dimethylpropyl)[(3-methoxyphenyl)methyl]amine](/img/structure/B13258568.png)
